![molecular formula C36H36N4O8 B590045 7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 CAS No. 1329610-90-3](/img/no-structure.png)

7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

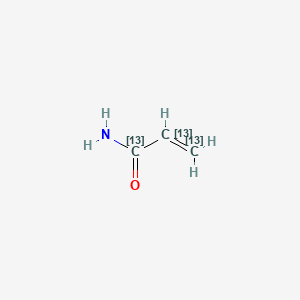

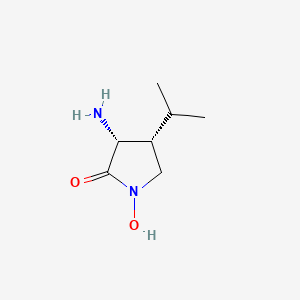

“7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3” is a compound with the CAS number 1329610-90-3 . It is used in proteomics research . The compound has a molecular formula of C36H33D3N4O8 and a molecular weight of 655.71 .

Molecular Structure Analysis

The compound’s IUPAC name is [(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate .Physical And Chemical Properties Analysis

The compound is a yellow solid that is soluble in Chloroform, Dichloromethane, DMSO, and Methanol . It should be stored at 2-8°C .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3, commonly known as Irinotecan or CPT-11, is a water-soluble derivative of camptothecin with broad-spectrum anticancer activity. Studies have explored its pharmacokinetics, revealing that it undergoes extensive metabolism in the liver, primarily by carboxylesterase enzymes to its active metabolite SN-38, which exhibits potent topoisomerase I inhibitory activity. This conversion is critical for its antitumor efficacy, as SN-38 is significantly more cytotoxic than CPT-11 itself. The pharmacokinetic profile of CPT-11 includes a biexponential decrease in plasma concentration with a half-life conducive to sustained SN-38 levels, contributing to its antitumor activity (Kaneda et al., 1990; Humerickhouse et al., 2000).

Antitumor Activity

The antitumor activity of CPT-11 stems from its ability to inhibit DNA topoisomerase I, an enzyme critical for DNA replication. The active metabolite SN-38 intercalates into DNA strands, preventing the relegation of the cleaved DNA strands and leading to DNA damage and tumor cell death. This mechanism underlies the broad-spectrum antitumor efficacy of CPT-11 against various cancers, including colorectal, lung, and ovarian cancers, as demonstrated in preclinical and clinical studies (Rowinsky et al., 1994; Kawato et al., 1991).

Enzymatic Activation and Metabolic Pathways

The activation of CPT-11 to SN-38 by carboxylesterases is a critical step in its pharmacologic effect. Studies highlight the role of human liver carboxylesterase isoforms in this process, with variations in enzyme activity influencing drug efficacy and toxicity. Additionally, the involvement of cytochrome P450 enzymes in generating other metabolites from CPT-11, which may contribute to its side effect profile and therapeutic outcomes, has been documented (Sai et al., 2001; Guichard et al., 1998).

Therapeutic Enhancements

Research has focused on enhancing the therapeutic index of CPT-11 through various strategies, including targeted delivery systems and gene therapy approaches to increase the conversion rate of CPT-11 to SN-38 within tumors. These approaches aim to maximize antitumor activity while minimizing systemic toxicity, opening new avenues for the use of CPT-11 in cancer treatment (Oosterhoff et al., 2005).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 involves the conversion of camptothecin to the target compound through a series of chemical reactions.", "Starting Materials": [ "Camptothecin", "Ethyl bromoacetate", "4-Amino-1-benzylpiperidine", "Triethylamine", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Deuterium oxide" ], "Reaction": [ "Camptothecin is reacted with ethyl bromoacetate and triethylamine in chloroform to form 7-ethylcamptothecin.", "7-Ethylcamptothecin is reacted with 4-amino-1-benzylpiperidine and triethylamine in chloroform to form 7-ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)camptothecin.", "The resulting compound is then reacted with a mixture of deuterium oxide and hydrochloric acid to exchange the hydrogen atoms with deuterium atoms, resulting in 7-ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3.", "The final compound is purified through a series of extractions using sodium bicarbonate, sodium chloride, and ethanol to obtain the desired product." ] } | |

Numéro CAS |

1329610-90-3 |

Nom du produit |

7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin-d3 |

Formule moléculaire |

C36H36N4O8 |

Poids moléculaire |

655.722 |

InChI |

InChI=1S/C36H36N4O8/c1-3-24-25-16-23(48-35(44)39-14-12-22(13-15-39)37-34(43)47-19-21-8-6-5-7-9-21)10-11-29(25)38-31-26(24)18-40-30(31)17-28-27(32(40)41)20-46-33(42)36(28,45)4-2/h5-11,16-17,22,45H,3-4,12-15,18-20H2,1-2H3,(H,37,43)/t36-/m0/s1/i1D3 |

Clé InChI |

VIMPFWDMNDERMS-ZWOZLHPGSA-N |

SMILES |

CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OC(=O)N6CCC(CC6)NC(=O)OCC7=CC=CC=C7 |

Synonymes |

4-[[(Phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic Acid (4S)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl Ester-d3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

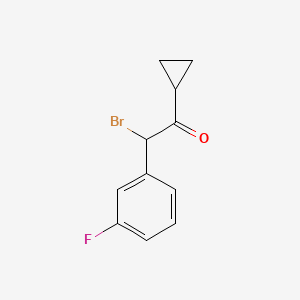

![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)